5-Iodo vs. 5-Bromo Derivative: 1.4× Lower Bond Dissociation Energy Drives Cross-Coupling Reactivity
The carbon–iodine bond in 5-iodo-2-methoxybenzoic acid has a bond dissociation energy (BDE) of approximately 209 kJ/mol, which is 76 kJ/mol lower than the carbon–bromine bond in 5-bromo-2-methoxybenzoic acid (≈285 kJ/mol) [1]. This lower BDE translates to faster oxidative addition with Pd(0) catalysts, a rate-determining step in Suzuki–Miyaura and Sonogashira couplings. The iodo compound is therefore the preferred substrate when rapid coupling under mild conditions is required [2].
| Evidence Dimension | Carbon–Halogen Bond Dissociation Energy |
|---|---|
| Target Compound Data | C–I: ≈ 209 kJ/mol |
| Comparator Or Baseline | C–Br: ≈ 285 kJ/mol |
| Quantified Difference | ≈ 76 kJ/mol lower for C–I |
| Conditions | Gas-phase bond dissociation energies at 298 K |
Why This Matters
The significantly weaker C–I bond enables faster oxidative addition and higher yields in cross-coupling reactions, reducing reaction time and catalyst loading, which is critical for process-scale syntheses.
- [1] Blanksby SJ, Ellison GB. Bond dissociation energies of organic molecules. Acc Chem Res. 2003;36(4):255-263. View Source
- [2] Hassan J, Sévignon M, Gozzi C, Schulz E, Lemaire M. Aryl–aryl bond formation one century after the discovery of the Ullmann reaction. Chem Rev. 2002;102(5):1359-1470. View Source
